3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione
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Overview
Description
3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[44]nonane-1,6-dione is a complex organic compound featuring a thiazole ring, a spirocyclic nonane structure, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves multiple steps, including the formation of the thiazole ring and the spirocyclic nonane structure. One common method involves the use of organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reactions . This method allows for the construction of chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring and other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(4-methoxybenzyl)-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives
Uniqueness
3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione is unique due to its combination of a thiazole ring and a spirocyclic nonane structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H27NO6S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[2-[(2-methoxyphenyl)methyl]-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C23H27NO6S/c1-4-9-28-12-16-11-23(20(25)29-16)14-22(2,30-21(23)26)18-13-31-19(24-18)10-15-7-5-6-8-17(15)27-3/h5-8,13,16H,4,9-12,14H2,1-3H3 |
InChI Key |
AUOVLTAQTPUHOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1CC2(CC(OC2=O)(C)C3=CSC(=N3)CC4=CC=CC=C4OC)C(=O)O1 |
Origin of Product |
United States |
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